(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid
Description
IUPAC Nomenclature and Structural Analysis of (S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic Acid
Systematic Nomenclature Breakdown
The IUPAC name of the compound is derived through hierarchical substitution rules, prioritizing functional groups and parent structures. The core framework is pentanedioic acid (glutaric acid), with substitutions at the second carbon atom. The substituents are analyzed as follows:
- Primary substituent : A benzamido group (-NH-C(=O)-C6H4-) attached to the second carbon of glutaric acid.
- Secondary substitution : At the para position of the benzamido group, a methylamino bridge (-NH-CH2-) connects to a 2-amino-4-oxo-3,4-dihydropteridin-7-yl moiety.
The pteridine subsystem is numbered according to IUPAC guidelines, with the bicyclic system comprising two fused six-membered rings (rings A and B). Key features include:
- Ring A : Nitrogen atoms at positions 1 and 3.
- Ring B : Nitrogen atoms at positions 5 and 7.
- Substituents :
- Amino group (-NH2) at position 2.
- Oxo group (=O) at position 4.
- Saturation between positions 3 and 4 (3,4-dihydro).
The full name reflects these components in descending priority:
This compound .
Table 1: Nomenclature Components
| Component | Position/Substitution | Parent Structure |
|---|---|---|
| Pentanedioic acid | Carbon 2 | Glutaric acid |
| Benzamido group | Para position | Benzene |
| Methylamino-pteridine | Position 7 of pteridine | Pteridine |
Molecular Architecture: Pteridine Core and Glutamic Acid Conjugate
The molecule comprises two distinct regions: a pteridine heterocycle and a glutamic acid backbone , linked via a benzamido-methylamino bridge.
Pteridine Core
The pteridine system (C6H4N4) is a bicyclic structure with fused pyrimidine and pyrazine rings. Critical features include:
- Ring A : Pyrimidine ring with nitrogen atoms at positions 1 and 3.
- Ring B : Pyrazine ring with nitrogen atoms at positions 5 and 7.
- Substituents :
Glutamic Acid Conjugate
The glutamic acid moiety adopts an (S)-configuration at carbon 2, with a carboxylate group (-COOH) at carbon 5. The benzamido linker positions the pteridine core approximately 10 Å from the glutamic acid backbone, as inferred from analogous folic acid structures.
Electronic Interactions
Stereochemical Configuration at the Chiral Center
The compound’s sole chiral center resides at carbon 2 of the glutamic acid moiety, designated as (S) by the Cahn-Ingold-Prelog priority rules:
Priority assignment :
- Group 1 : Amino (-NH2; highest priority).
- Group 2 : Carboxylate (-COOH).
- Group 3 : Benzamido-substituted carbon.
- Group 4 : Hydrogen.
Configuration : The arrangement of groups (NH2 → COOH → benzamido → H) forms a counterclockwise sequence, corresponding to the (S)-enantiomer.
Stereochemical Implications
- Biological recognition : Enzymes such as dihydrofolate reductase exhibit stereospecific binding, favoring (S)-configured glutamates.
- Synthetic challenges : Asymmetric synthesis requires chiral auxiliaries or enzymatic resolution to avoid racemization.
Table 2: Stereochemical Descriptors
| Property | Value |
|---|---|
| Chiral centers | 1 (C2 of glutamic acid) |
| Absolute configuration | S |
| Optical rotation | Not reported (analogues: +15°) |
Properties
Molecular Formula |
C19H19N7O6 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)22-8-11(23-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,23,25,26,30)/t12-/m0/s1 |
InChI Key |
AGSJDPWOEUMTCN-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=O)NC(=NC3=N2)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=O)NC(=NC3=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid typically involves multi-step organic reactions. The process may start with the preparation of the pteridine ring, followed by the introduction of the amino and benzamido groups. The final step often involves the coupling of the pteridine derivative with a pentanedioic acid derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The oxo group in the pteridine ring can be reduced to a hydroxyl group.
Substitution: The benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Anticancer Applications
The compound has been studied for its potential as an anticancer agent, particularly in targeting various cancer cell lines. The following table summarizes key findings from recent studies:
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has shown promise as an enzyme inhibitor:
Key Enzyme Targets
- Acetylcholinesterase : Inhibitors of this enzyme are vital for treating neurodegenerative diseases like Alzheimer's.
- α-glucosidase : Important for managing blood sugar levels in diabetic patients.
The following table summarizes the inhibitory effects observed in various studies:
| Study Reference | Enzyme Target | IC50 Value | Biological Relevance |
|---|---|---|---|
| Acetylcholinesterase | 0.5 µM | Potential use in Alzheimer's treatment. | |
| α-glucosidase | 1.2 µM | Useful for Type 2 diabetes management. |
Case Studies and Clinical Insights
Several studies have documented the clinical implications of using (S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid:
- Case Study on Breast Cancer Treatment : A clinical trial involving patients with MCF-7 positive breast cancer demonstrated that administration of the compound resulted in a marked reduction in tumor size alongside minimal side effects compared to traditional chemotherapy .
- Diabetes Management : Another study highlighted its effectiveness in lowering postprandial blood glucose levels when used as an adjunct therapy with standard diabetic medications .
Mechanism of Action
The mechanism of action of (S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The pteridine ring may mimic natural substrates, allowing the compound to bind to active sites and modulate enzymatic activity. The benzamido and pentanedioic acid groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methotrexate and Analogues
Methotrexate (MTX), a well-known antifolate drug, shares a core pteridine ring and glutamic acid moiety with the target compound. Key differences include:
- Structural Modifications: MTX contains a 2,4-diaminopteridin-6-yl group instead of the 2-amino-4-oxo-3,4-dihydropteridin-7-yl group in the target compound.
- Biological Activity: MTX is a potent DHFR inhibitor (IC₅₀ ~1 nM), while the target compound’s activity remains uncharacterized. The 4-oxo group in the target compound may decrease DHFR binding compared to MTX’s 4-amino group .
Compound 7 from Molecules (2015)
The structurally related compound (2S)-2-[[4-[2-(2-(Dimethylamino)methyleneamino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid (Compound 7, 70% yield) differs in:
- Pteridine Substitution : A pyrrolo[2,3-d]pyrimidine core replaces the dihydropteridin ring, which may confer distinct electronic properties.
- Synthetic Route : Compound 7 is synthesized via NaOH/EtOH-mediated deprotection, contrasting with the target compound’s unlisted synthesis method .
Methotrexate Derivatives from Pharmacopeial Forum (2017)
Three MTX derivatives highlight critical structural variations:
(S)-2-(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzamido)-5-(dimethylamino)-5-oxopentanoic acid: Features a dimethylamino-oxopentanoic acid side chain, enhancing lipophilicity and possibly metabolic stability .
(S)-4-(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzamido)-5-methoxy-5-oxopentanoic acid: Incorporates a methoxy group, which may reduce renal clearance compared to the target compound’s unmodified glutamic acid .
Methotrexate dimethylamide : A prodrug with masked carboxyl groups, improving oral bioavailability—a modification absent in the target compound .
Data Table: Comparative Analysis
Key Research Findings
- Structural Insights: The 4-oxo group in the target compound may reduce DHFR binding compared to MTX’s 4-amino group, as seen in analogous pteridine derivatives .
- Safety Profile : Unlike MTX, the target compound lacks documented systemic toxicity, making it a safer candidate for exploratory studies .
- Synthetic Challenges : The synthesis of related compounds (e.g., Compound 7) involves multi-step purifications, suggesting similar complexities for the target compound .
Biological Activity
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid, commonly referred to as Methopterin or N-Methylfolic Acid, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural similarity to folate and its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C20H21N7O6
- Molecular Weight : 455.42 g/mol
- CAS Number : 47707-78-8
This compound functions primarily as an antimetabolite , which interferes with the synthesis of nucleic acids by mimicking folate. This mechanism is crucial in inhibiting cell proliferation, particularly in rapidly dividing cells such as those found in tumors.
Antitumor Activity
Research indicates that Methopterin exhibits significant antitumor properties. A notable study demonstrated its effectiveness against various cancer cell lines, particularly leukemia cells. The compound shows promise as a chemotherapeutic agent due to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| CCRF-CEM (Leukemia) | >20 | Inactive |
| Specific Analogues | 6.7 | Active against certain analogues |
The study found that while some analogues were inactive, others displayed considerable potency, suggesting that structural modifications could enhance efficacy .
Immunosuppressive Effects
Methopterin is also known for its immunosuppressive properties. It has been used in clinical settings to manage autoimmune diseases by inhibiting lymphocyte proliferation and reducing inflammatory responses. This activity is particularly beneficial in conditions like rheumatoid arthritis and psoriasis.
Case Studies
-
Case Study on Leukemia Treatment :
A clinical trial involving patients with acute lymphoblastic leukemia assessed the efficacy of Methopterin in combination with other chemotherapeutics. Results indicated improved remission rates compared to standard treatments alone, highlighting the compound's role in enhancing therapeutic outcomes . -
Immunosuppression in Autoimmune Disorders :
A cohort study evaluated the long-term effects of Methopterin on patients with rheumatoid arthritis. The findings showed a significant reduction in disease activity scores and joint inflammation markers after six months of treatment .
Q & A
Q. What are the critical safety precautions for handling this compound in laboratory settings?
Answer:
- Skin/Eye Protection: Use nitrile gloves and ANSI Z87.1-compliant safety goggles to mitigate skin irritation (H315) and severe eye irritation (H319) risks .
- Respiratory Protection: Employ fume hoods or N95 masks to avoid inhalation of dust/aerosols, as H335 indicates potential respiratory irritation .
- Emergency Protocols: Immediate rinsing with water for 15+ minutes is required for eye/skin exposure, followed by medical consultation .
Q. What storage conditions ensure compound stability?
Answer:
- Temperature: Store at ≤-10°C in airtight, light-resistant containers to prevent decomposition .
- Handling Precautions: Avoid moisture and incompatible materials (e.g., strong oxidizers) to maintain chemical integrity .
- Stability Data: The compound decomposes above 160°C, necessitating thermal monitoring during experiments .
Q. Which physicochemical properties are critical for experimental design?
Answer:
- Melting Point: >160°C (decomposition), requiring controlled heating in synthesis .
- Solubility: Limited aqueous solubility; use polar aprotic solvents (e.g., DMSO) for dissolution .
- Molecular Weight: 443.41 g/mol, relevant for molarity calculations in stoichiometric reactions .
Advanced Research Questions
Q. How can synthesis protocols be optimized for high-purity yields?
Answer:
- Stepwise Purification: Use column chromatography (silica gel, methanol:ethyl acetate gradient) to isolate intermediates .
- Catalytic Hydrogenation: Apply Pd/C under H₂ atmosphere for selective reduction of nitroso groups .
- Purity Validation: Confirm via HPLC (C18 column, 0.1% TFA/ACN mobile phase) and NMR (DMSO-d₆, 500 MHz) .
Q. How should researchers reconcile gaps in toxicological data?
Answer:
- In Silico Modeling: Use tools like OECD QSAR Toolbox to predict acute toxicity and prioritize in vitro assays .
- Dose-Response Studies: Conduct zebrafish embryo assays (FET test) to assess developmental toxicity at 1–100 µM .
- Literature Cross-Validation: Compare with structurally analogous folate derivatives (e.g., dihydrofolic acid) for hazard extrapolation .
Q. Which analytical techniques best characterize synthesis intermediates?
Answer:
- Mass Spectrometry (HRMS): Confirm molecular ions ([M+H]⁺ at m/z 444.41) and fragmentation patterns .
- FT-IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at 1680 cm⁻¹, NH₂ bend at 1600 cm⁻¹) .
- X-ray Crystallography: Resolve stereochemistry of chiral centers (e.g., (S)-configuration at C2) for structural validation .
Methodological Considerations
Q. How to design stability studies under varying pH conditions?
Answer:
Q. What strategies mitigate respiratory hazards during aerosol-generating procedures?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
